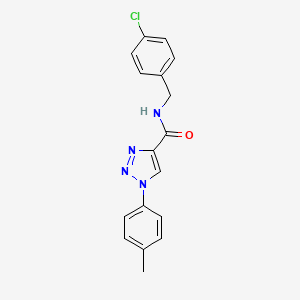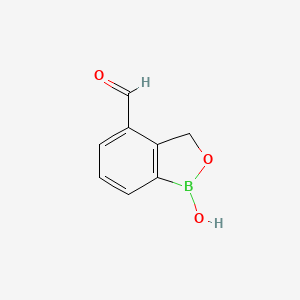
1-羟基-3H-2,1-苯并硼杂环-4-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-3H-2,1-benzoxaborole-4-carbaldehyde is a boron-containing organic compound characterized by a benzoxaborole ring structure.
科学研究应用
1-Hydroxy-3H-2,1-benzoxaborole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing antifungal, antibacterial, and antiviral agents.
Materials Science: It is explored for its potential in creating new materials with unique properties.
作用机制
Target of Action
The primary target of 1-hydroxy-3H-2,1-benzoxaborole-4-carbaldehyde is a cytoplasmic enzyme called leucyl-tRNA synthetase . This enzyme plays a crucial role in the translation process of protein synthesis .
Mode of Action
The compound interacts with its target by blocking the action of the leucyl-tRNA synthetase . This unique mechanism of action, named the oxaborole-tRNA-trapping mechanism , works by trapping tRNA in the editing site . This interaction and the resulting changes inhibit the protein synthesis process, leading to the death of the pathogenic cells .
Biochemical Pathways
The affected pathway is the protein synthesis pathway . By inhibiting leucyl-tRNA synthetase, the compound disrupts the translation process, which is a critical step in protein synthesis . The downstream effects include the inhibition of growth and proliferation of the pathogenic cells .
Pharmacokinetics
Benzoxaboroles, in general, are known for their desirable physicochemical and drug-like properties
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of protein synthesis . This inhibition leads to the death of the pathogenic cells, thereby exerting its antifungal or antibacterial effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and presence of other interacting molecules can affect the compound’s activity . .
生化分析
Cellular Effects
Benzoxaboroles have been widely applied as antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory agents . These effects suggest that 1-hydroxy-3H-2,1-benzoxaborole-4-carbaldehyde may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzoxaboroles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzoxaboroles are known to interact with various enzymes and cofactors .
准备方法
One common synthetic route includes the reaction of 2-aminophenol with boric acid to form the benzoxaborole core, followed by formylation to introduce the aldehyde group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
化学反应分析
1-Hydroxy-3H-2,1-benzoxaborole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
1-Hydroxy-3H-2,1-benzoxaborole-4-carbaldehyde is unique due to its specific ring structure and the presence of both hydroxyl and aldehyde functional groups. Similar compounds include:
5-Fluoro-1-hydroxy-3H-2,1-benzoxaborole: Known for its antifungal properties.
1-Hydroxy-3H-2,1-benzoxaborole-5-carboxylic acid: Used in medicinal chemistry for its enzyme inhibition properties.
These compounds share the benzoxaborole core but differ in their functional groups, leading to variations in their chemical reactivity and biological activity .
属性
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO3/c10-4-6-2-1-3-8-7(6)5-12-9(8)11/h1-4,11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPCMKFXYXTEDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C(=CC=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401967-03-0 |
Source


|
| Record name | 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2483130.png)
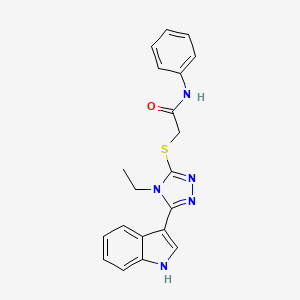
![2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2483134.png)
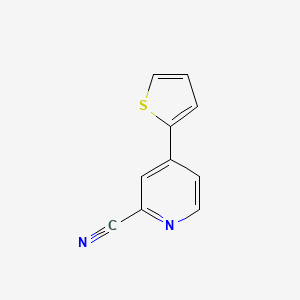
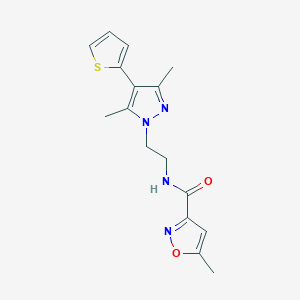
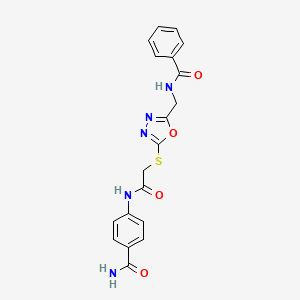
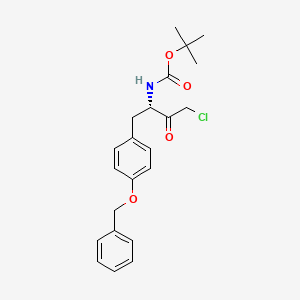
![5-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2483141.png)
![2,4,6-trimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2483143.png)
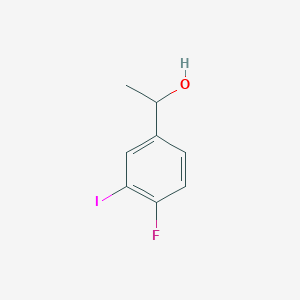
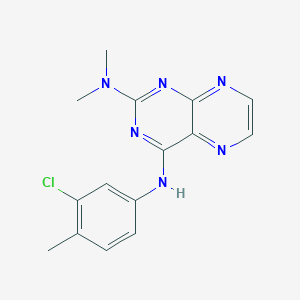
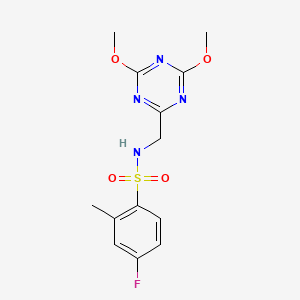
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2483151.png)
